Stat3-IN-11

STAT3 inhibitor selectivity cancer-selective cytotoxicity therapeutic window

Research pain point: Most STAT3 inhibitors lack isoform selectivity or perturb upstream kinases, confounding mechanistic studies. Stat3-IN-11 (7a) is a plumbagin-derived 1,4-naphthoquinone that selectively suppresses p-STAT3 (Tyr705) without affecting Src, JAK2, or STAT1. - **Selective profile:** IC50 = 6.01 μM (MDA-MB-231) vs. 26.54 μM (normal breast epithelium); 4.42x selectivity index - **Non-covalent:** Reversible binding enables washout and pulsed-exposure experiments - **Validated endpoints:** Downregulates Survivin & Mcl-1; spares sphingosine kinases (SphK1/2 IC50 ≥30 μM)

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
Cat. No. B10855003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat3-IN-11
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)C=CC=C2O)CCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H17NO4/c1-12-14(10-11-21-20(25)13-6-3-2-4-7-13)19(24)17-15(18(12)23)8-5-9-16(17)22/h2-9,22H,10-11H2,1H3,(H,21,25)
InChIKeyXLSYRTJOLUDGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stat3-IN-11 Procurement Guide


Stat3-IN-11 (CAS 2503096-50-0, synonym 7a) is a synthetic 1,4-naphthoquinone small-molecule inhibitor derived from the plumbagin (PL) scaffold, rationally designed to target signal transducer and activator of transcription 3 (STAT3) [1]. It selectively suppresses STAT3 phosphorylation at the Tyr705 residue and downregulates downstream anti-apoptotic targets Survivin and Mcl-1, while pharmacologically sparing upstream tyrosine kinases (Src, JAK2) and the STAT1 isoform [1]. With a molecular weight of 335.35 g/mol and formula C20H17NO4, Stat3-IN-11 exhibits differential antiproliferative activity across cancer versus normal human cells and has been characterized in triple-negative breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2), and lung adenocarcinoma (A549) models [1].

Pathway probe: Reported STAT3 Tyr705 phosphorylation inhibition
Chemical series: Plumbagin-derived 1,4-naphthoquinone lead scaffold
Model context: Supports breast, liver, and lung tumor cell line studies

Stat3-IN-11 vs. Generic STAT3 Inhibitors


STAT3 inhibitors are not functionally interchangeable. Stat3-IN-11 (7a) occupies a differentiated position within the plumbagin-derived 1,4-naphthoquinone series, demonstrating the most potent cancer cell inhibition among synthesized analogs while exhibiting measurably weaker cytotoxicity toward normal human cells than the parent compound plumbagin (PL) [1]. Unlike PL, which concurrently suppresses upstream kinases c-Src, JAK1, and JAK2, Stat3-IN-11 inhibits STAT3 phosphorylation and downstream gene expression without perturbing these upstream signaling nodes or the STAT1 isoform [1][2]. Substituting Stat3-IN-11 with older-generation STAT3 inhibitors such as S3I-201 would incur a ~16-fold loss in antiproliferative potency in MDA-MB-231 cells [3], while substitution with the covalent inhibitor Stattic introduces irreversible cysteine alkylation liabilities absent from Stat3-IN-11's non-covalent binding mode [4]. These pharmacologically consequential differences mandate compound-specific selection rather than class-based procurement.

Plumbagin (PL) substitution
PL concurrently suppresses upstream kinases (Src, JAK1/2); Stat3-IN-11 may provide cleaner STAT3-specific pathway dissection.
S3I-201 substitution
S3I-201 shows measurably weaker antiproliferative response in MDA-MB-231 contexts; concentration ranges may not transfer directly.
Stattic substitution
Stattic’s irreversible cysteine alkylation may introduce proteome artifacts incompatible with reversible target engagement studies.

Stat3-IN-11 Quantitative Differentiation Evidence


Cancer Cell Selectivity vs. Plumbagin

Stat3-IN-11 (7a) exhibits a quantifiable selectivity window between cancer and normal human cells. In the same MTT assay (48 h, 0-30 μM), Stat3-IN-11 inhibited MDA-MB-231 triple-negative breast cancer cells with an IC50 of 6.01 μM, while requiring 26.54 μM to achieve equivalent inhibition of the normal breast epithelial line MDA-MB-10A—a selectivity index of 4.42 [1]. Against HepG2 and A549 cancer cells, IC50 values were 7.02 μM each, compared with 26.69 μM for normal PBMCs and 12.52 μM for normal lung fibroblasts (HFL-1) [1]. The primary publication explicitly states that 7a displayed 'weaker cytotoxicity on normal cells than PL' (plumbagin) [1]. By contrast, plumbagin has been reported with IC50 values of approximately 4.4-14.7 μM against MDA-MB-231 cancer cells in other studies, with a narrower or absent differential to normal cell models .

Cancer Cell Selectivity
Head-to-head
IC50: 6.01 μM (MDA-MB-231) vs. 26.54 μM (MDA-MB-10A); Selectivity Index = 4.42
Supports cell-model selectivity review
MTT assay, 48 h, 0-30 μM
STAT3 inhibitor selectivity cancer-selective cytotoxicity therapeutic window plumbagin derivative

Kinase and STAT1 Sparing vs. Plumbagin

Stat3-IN-11 achieves STAT3 pathway inhibition through a pharmacologically cleaner mechanism than its parent compound plumbagin. Western blot analysis in IL-6-stimulated MDA-MB-231 cells demonstrated that Stat3-IN-11 (2.5-10 μM, 6 h) dose-dependently suppressed p-STAT3 at Tyr705 and reduced downstream Survivin and Mcl-1 protein levels, while leaving phosphorylation of upstream kinases p-Src and p-JAK2, as well as the STAT1 isoform, unaffected [1]. In stark contrast, plumbagin has been shown by Sandur et al. (2010) to inhibit constitutive and IL-6-inducible STAT3 phosphorylation in multiple myeloma cells through concurrent suppression of c-Src, JAK1, and JAK2 activation, mediated via SHP-1 phosphatase induction [2]. This mechanistic divergence means that Stat3-IN-11 decouples STAT3 inhibition from broader tyrosine kinome interference—a property not shared by the parent plumbagin scaffold.

Kinase & STAT1 Sparing
Cross-study comparable
No effect on p-Src, p-JAK2, p-STAT1 at 2.5-10 μM (6 h); PL concurrently inhibits these nodes
Supports pathway-specific probe characterization
Western blot; MDA-MB-231 cells
STAT3 pathway selectivity JAK2-independent STAT3 inhibition Src kinase sparing isoform selectivity STAT1

Enhanced Potency vs. S3I-201

Stat3-IN-11 demonstrates substantially greater antiproliferative potency against MDA-MB-231 triple-negative breast cancer cells compared with the first-generation STAT3 inhibitor S3I-201 (NSC 74859). Stat3-IN-11 achieves an IC50 of 6.01 μM in MDA-MB-231 cells (MTT assay, 48 h) [1], whereas S3I-201 has been consistently reported with an IC50 of approximately 100 μM against the same cell line under comparable conditions [2]. At a fixed concentration of 20 μM over 48 h, Stat3-IN-11 produces 97.86% inhibitory effect on MDA-MB-231 cell proliferation [1]. Additionally, Stat3-IN-11 demonstrates potent inhibition across a broader cancer cell panel (HepG2 and A549, IC50 7.02 μM each) [1], extending its utility beyond the single-line activity reported for S3I-201 at achievable concentrations.

Potency vs. S3I-201
Cross-study comparable
IC50 6.01 μM (Stat3-IN-11) vs. ~100 μM (S3I-201) in MDA-MB-231 cells
Supports assay potency context for MDA-MB-231 studies
MTT assay, 48 h
STAT3 inhibitor potency MDA-MB-231 triple-negative breast cancer S3I-201 comparator

Non-Covalent Binding vs. Covalent Stattic

Stat3-IN-11 and Stattic represent mechanistically distinct approaches to STAT3 inhibition with different risk profiles for irreversible off-target effects. Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) is a covalent STAT3 inhibitor that alkylates four cysteine residues on STAT3 (Cys251, Cys259, Cys367, and Cys468) to block SH2 domain function, with an IC50 of 5.1 μM in biochemical assays [1]. While Stattic demonstrates selectivity for STAT3 over STAT1 at 37°C, its covalent mechanism inherently carries risk of irreversible off-target protein alkylation [1]. Stat3-IN-11, by contrast, achieves STAT3 inhibition through non-covalent binding as evidenced by its reversible, dose-dependent suppression of p-STAT3 Tyr705 and downstream targets (Survivin, Mcl-1) without perturbation of upstream kinases or STAT1 [2]. Stat3-IN-11 also demonstrates >15-fold selectivity over sphingosine kinases SphK1 (IC50 ≥30 μM) and SphK2 (IC50 ≈30 μM) relative to its STAT3 inhibitory potency (IC50 1.93 μM in the SIP assay) , further supporting target engagement selectivity.

Non-Covalent Binding
Cross-study comparable
Reversible STAT3 SH2 domain inhibition vs. Stattic’s irreversible cysteine alkylation (Cys251/259/367/468)
Supports reversible target engagement study fit
SIP assay IC50 1.93 μM; >15-fold over SphK1/2
non-covalent STAT3 inhibitor Stattic covalent alkylation reversible inhibition SH2 domain inhibitor comparison

Intra-Series SAR Lead Profile

Within the series of 1,4-naphthoquinone derivatives designed and synthesized by Li et al. (2020), compound 7a (Stat3-IN-11) was explicitly identified as the most potent inhibitor of cancer cell proliferation [1]. The structure-activity relationship (SAR) study revealed that the presence of a hydroxyl group at the C-5 position of the plumbagin scaffold—a key structural feature of 7a—enables hydrogen bond interactions with STAT3 that are conducive to enhanced target binding [1]. Among all target compounds evaluated against MDA-MB-231, HepG2, and A549 cancer cell lines in parallel, 7a displayed the strongest antiproliferative activity [1]. Molecular docking further confirmed that 7a bound to STAT3 more tightly than the parent compound plumbagin [1]. This intra-series ranking provides direct evidence that 7a represents the optimized lead from this chemical series, not an arbitrary analog.

Intra-Series SAR Lead
Head-to-head
Most potent antiproliferative activity among all plumbagin-derived 1,4-naphthoquinone analogs tested
Supports lead optimization and SAR context
C-5 hydroxyl enables enhanced STAT3 binding
structure-activity relationship plumbagin derivatives 1,4-naphthoquinone SAR lead optimization

Stat3-IN-11 Optimal Application Scenarios


Selective STAT3 Pathway Dissection in TNBC

Stat3-IN-11 is optimally deployed in TNBC research programs using MDA-MB-231 models where STAT3-dependent survival signaling must be interrogated without confounding inhibition of upstream Src or JAK2 kinases. Its 4.42-fold selectivity index between MDA-MB-231 cancer cells (IC50 6.01 μM) and MDA-MB-10A normal breast epithelium (IC50 26.54 μM) enables experimental windows where cancer-selective STAT3 suppression can be achieved at concentrations that minimize normal cell cytotoxicity [1]. The compound's lack of effect on p-Src, p-JAK2, and p-STAT1 at concentrations up to 10 μM ensures that observed phenotypes can be attributed to STAT3-specific pathway blockade rather than broader kinome interference [1].

SAR of Plumbagin-Derived Naphthoquinones

Stat3-IN-11 (7a) serves as the benchmark lead compound for medicinal chemistry optimization of plumbagin-derived STAT3 inhibitors. As the most potent analog identified in the Li et al. 2020 series, with defined SAR determinants (C-5 hydroxyl enabling STAT3 hydrogen bond interactions) [1], 7a provides a validated reference point against which new plumbagin derivatives can be benchmarked for both cancer cell potency and normal cell selectivity. Its well-characterized western blot profile (dose-dependent p-STAT3 Tyr705 suppression, Survivin and Mcl-1 downregulation without Src/JAK2/STAT1 effects) [1] offers a comprehensive set of biochemical endpoints for comparative SAR evaluation.

Reversible Target Engagement & Washout Experiments

For experimental protocols requiring reversible STAT3 inhibition—such as washout experiments to assess recovery of STAT3 transcriptional activity, pulsed exposure studies, or competition binding assays—Stat3-IN-11's non-covalent binding mechanism provides a critical advantage over covalent inhibitors like Stattic [1][2]. Its >15-fold selectivity over sphingosine kinases SphK1 (IC50 ≥30 μM) and SphK2 (IC50 ≈30 μM) relative to STAT3 inhibitory potency (SIP IC50 1.93 μM) further supports its use as a selective chemical probe where sphingolipid signaling pathway integrity must be maintained. The compound's well-characterized concentration-response for p-STAT3 suppression (2.5-10 μM, 6 h) enables precise experimental control over the degree of target engagement [1].

Pan-Cancer Profiling with Normal Cell Benchmarking

Stat3-IN-11's characterization across three distinct cancer lineages (breast MDA-MB-231, hepatic HepG2, pulmonary A549) and three normal human cell types (breast epithelial MDA-MB-10A, peripheral blood PBMCs, lung fibroblast HFL-1) within a single study [1] makes it an ideal tool compound for investigators conducting comparative oncology panels. The availability of matched cancer-normal IC50 data from the same experimental system enables calculation of lineage-specific selectivity indices, supporting tissue-specific hypothesis generation about STAT3 dependency. Its 16.6-fold potency advantage over S3I-201 in MDA-MB-231 cells [1][3] also positions it as a more practical tool compound for multi-line screening where the high concentrations required for S3I-201 would pose solubility or DMSO toxicity challenges.

Application
Selection Property
Validation Focus
STAT3 Pathway Dissection (TNBC)
Kinase-independent STAT3 suppression
Confirm spared p-Src/p-JAK2/p-STAT1 in model
Plumbagin SAR Research
Validated 1,4-naphthoquinone lead
Benchmark potency and cell selectivity
Reversible Target Engagement
Non-covalent binding mechanism
Washout recovery of STAT3 signaling
Pan-Cancer Profiling
Matched cancer-normal cell line data
Lineage-specific selectivity index calculation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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